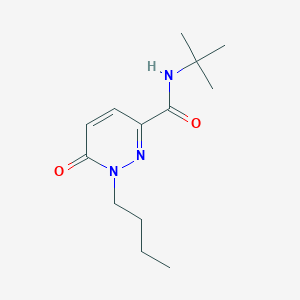
1-butyl-N-tert-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(Tert-butyl)-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a butyl chain, and a dihydropyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(Tert-butyl)-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of nitriles with tert-butyl acetate or tert-butanol in the presence of oxalic acid dihydrate under solvent-free conditions . This method is efficient and environmentally friendly, reducing pollution and handling costs.
Industrial Production Methods
Industrial production of this compound can be achieved through the Ritter reaction, which involves the reaction of alkenes and tertiary or benzylic alcohols with nitriles in the presence of a strong acid . This method is scalable and suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
n-(Tert-butyl)-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium ethoxide (NaOEt) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: KMnO4, OsO4
Reduction: LiAlH4, NaBH4
Substitution: NaOEt, NaH
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
n-(Tert-butyl)-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of n-(Tert-butyl)-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or ion channels, depending on its structure and functional groups . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl alcohol: A simpler compound with similar tert-butyl group but different functional groups.
tert-Butyl acetate: Another compound with a tert-butyl group, used in similar synthetic reactions.
tert-Butyl carbamate: Used as a protecting group in organic synthesis.
Uniqueness
n-(Tert-butyl)-1-butyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H21N3O2 |
|---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
N-tert-butyl-1-butyl-6-oxopyridazine-3-carboxamide |
InChI |
InChI=1S/C13H21N3O2/c1-5-6-9-16-11(17)8-7-10(15-16)12(18)14-13(2,3)4/h7-8H,5-6,9H2,1-4H3,(H,14,18) |
InChI Key |
UVUDXMYNKJGNLC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















